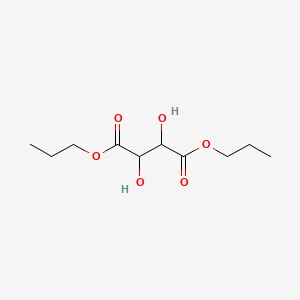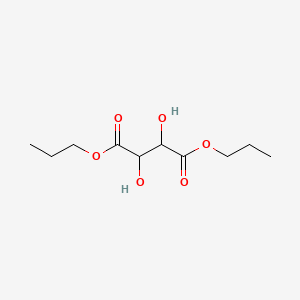![molecular formula C19H15BrNO+ B14161807 1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium CAS No. 779320-22-8](/img/structure/B14161807.png)
1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium is a complex organic compound with the molecular formula C19H15Br2NO. This compound is characterized by the presence of a biphenyl group, a bromopyridinium moiety, and a keto group. It is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium typically involves several steps. One common method includes the reaction of biphenyl-4-carboxaldehyde with 3-bromopyridine in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or acetonitrile. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Analyse Chemischer Reaktionen
1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the pyridinium ring can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases for substitution reactions.
Major Products: The major products depend on the type of reaction.
Wissenschaftliche Forschungsanwendungen
1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium can be compared with other similar compounds, such as:
- 1-[2-(Biphenyl-4-yl)-2-oxoethyl]-2-bromopyridinium
- 1-[2-(Biphenyl-4-yl)-2-oxoethyl]-4-tert-butylpyridinium bromide
- 1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-cyanopyridinium bromide
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific bromopyridinium moiety, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
779320-22-8 |
|---|---|
Molekularformel |
C19H15BrNO+ |
Molekulargewicht |
353.2 g/mol |
IUPAC-Name |
2-(3-bromopyridin-1-ium-1-yl)-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C19H15BrNO/c20-18-7-4-12-21(13-18)14-19(22)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-13H,14H2/q+1 |
InChI-Schlüssel |
XXLCOKWBGJHUPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+]3=CC=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14161724.png)
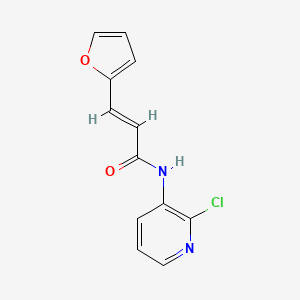
![{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1)](/img/structure/B14161740.png)
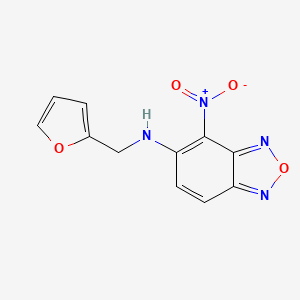
![(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one](/img/structure/B14161749.png)
![3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14161751.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14161754.png)
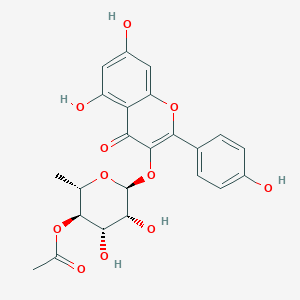
![1-(3,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14161764.png)
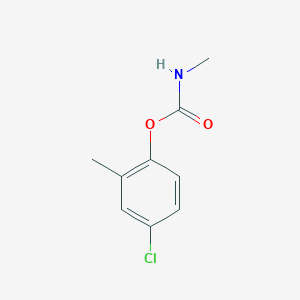
![2-[(3-Pyridinylcarbonyl)amino]ethanesulfonic acid](/img/structure/B14161785.png)

